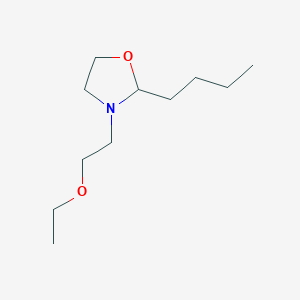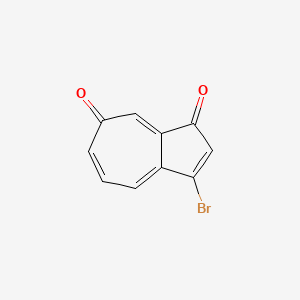![molecular formula C24H22O4 B12553125 2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] CAS No. 143304-61-4](/img/structure/B12553125.png)
2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is an organic compound characterized by its unique structure, which includes a 1,4-phenylene core flanked by two 4-methoxyphenyl ethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] typically involves the condensation of 4-methoxyacetophenone with terephthalaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism by which 2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. In materials science, its electronic properties are influenced by the conjugation of the aromatic rings and the presence of electron-donating methoxy groups, which affect its conductivity and luminescence.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diacetylbenzene: Similar structure but lacks the methoxy groups.
2,2’-Bis(4-methoxyphenyl)propane: Similar methoxy substitution but different core structure.
4,4’-Dimethoxybenzophenone: Similar methoxy substitution but different connectivity.
Uniqueness
2,2’-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one] is unique due to its combination of a 1,4-phenylene core and two 4-methoxyphenyl ethanone groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
143304-61-4 |
|---|---|
Fórmula molecular |
C24H22O4 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-[4-[2-(4-methoxyphenyl)-2-oxoethyl]phenyl]ethanone |
InChI |
InChI=1S/C24H22O4/c1-27-21-11-7-19(8-12-21)23(25)15-17-3-5-18(6-4-17)16-24(26)20-9-13-22(28-2)14-10-20/h3-14H,15-16H2,1-2H3 |
Clave InChI |
VHLMSQMTWJHLQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)CC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
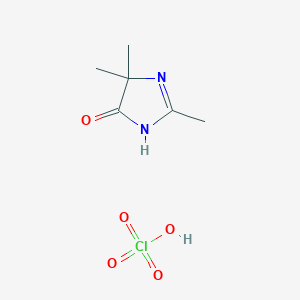
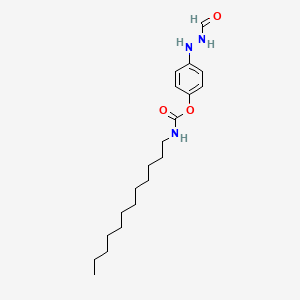
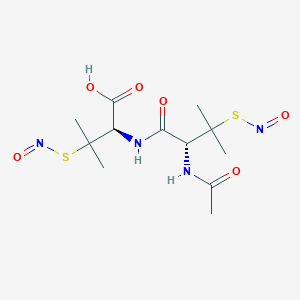
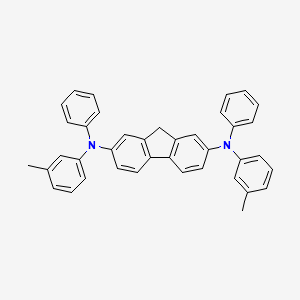

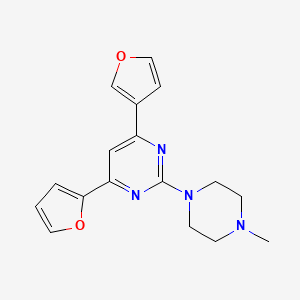

![4,4'-(Propane-2,2-diyl)bis[2-(propan-2-yl)aniline]](/img/structure/B12553096.png)
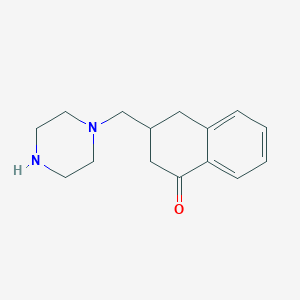
![1-{2-[(Oxiran-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B12553108.png)
![1-{3-[(3-Benzylphenyl)methyl]phenyl}prop-2-yn-1-one](/img/structure/B12553115.png)
